molecular formula C10H16N2OS B8631380 2-(2-Aminoethylthiomethyl)-3-ethoxypyridine CAS No. 62734-05-8

2-(2-Aminoethylthiomethyl)-3-ethoxypyridine

Cat. No.: B8631380
CAS No.: 62734-05-8
M. Wt: 212.31 g/mol
InChI Key: QGUQDIQQWVJQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminoethylthiomethyl)-3-ethoxypyridine is a useful research compound. Its molecular formula is C10H16N2OS and its molecular weight is 212.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

62734-05-8

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

2-[(3-ethoxypyridin-2-yl)methylsulfanyl]ethanamine

InChI

InChI=1S/C10H16N2OS/c1-2-13-10-4-3-6-12-9(10)8-14-7-5-11/h3-4,6H,2,5,7-8,11H2,1H3

InChI Key

QGUQDIQQWVJQTG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CC=C1)CSCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cysteamine hydrochloride (2.76 g) was added to a stirred mixture of sodium (1.576 g) in ethanol (75 cc) at 12°, 2-Chloromethyl-3-ethoxypyridine hydrochloride (4.60 g) in ethanol (70 cc) was added over 30 minutes to this mixture stirred at 10°-12°. The mixture was left to stand overnight, filtered and the filtrate was evaporated to dryness. The residue was dissolved in water, acidified to pH 4 with hydrochloric acid and extracted with chloroform (discarded). The aqueous phase was adjusted to pH 12 with aqueous sodium hydroxide and was extracted with chloroform. The chloroform extracts were evaporated to give 2-(2-aminoethylthiomethyl)-3-ethoxypyridine (4.2 g) as an oil.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
1.576 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

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